molecular formula C23H23NO2 B11049867 (1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11049867
M. Wt: 345.4 g/mol
InChI Key: ZBSUGNPXRIAAKZ-KEBDBYFISA-N
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Description

(1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrroloquinoline core and the introduction of the methoxy and methylbenzylidene groups. Common reagents used in these reactions include strong bases, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its effects on different biological pathways and its potential use in treating various diseases.

Industry

In industry, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one include other pyrroloquinoline derivatives and compounds with similar structural features. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its unique structural arrangement. This gives it distinct chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

(3E)-6-methoxy-9,11,11-trimethyl-3-[(4-methylphenyl)methylidene]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C23H23NO2/c1-14-6-8-16(9-7-14)10-20-19-12-17(26-5)11-18-15(2)13-23(3,4)24(21(18)19)22(20)25/h6-13H,1-5H3/b20-10+

InChI Key

ZBSUGNPXRIAAKZ-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC

Canonical SMILES

CC1=CC=C(C=C1)C=C2C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC

Origin of Product

United States

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